molecular formula C36H33IrN3+3 B169205 Ir(mppy)3 CAS No. 149005-33-4

Ir(mppy)3

Cat. No.: B169205
CAS No.: 149005-33-4
M. Wt: 699.9 g/mol
InChI Key: YERGTYJYQCLVDM-UHFFFAOYSA-N
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Description

Tris[2-(p-tolyl)pyridine]iridium(III), commonly referred to as Ir(Mppy)3, is a phosphorescent dopant widely used in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) OLED devices. This compound emits green light and is known for its high efficiency and stability. The presence of three methyl groups attached to the pyridine ligands enhances its solubility compared to other similar compounds .

Mechanism of Action

Target of Action

The primary target of Ir(mppy)3 is the Organic Light Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence OLEDs (TADF-OLEDs) . It acts as a phosphorescent dopant , emitting green light in these devices .

Mode of Action

This compound interacts with its targets through excitation energy transfer (EET) and charge transfer (CT) mechanisms . These processes are competitive, with the EET mechanism being dominant . The excitons are primarily formed in the host first and then transferred to the guest in phosphorescent OLEDs based on exciplex-forming cohosts .

Biochemical Pathways

The action of this compound affects the energy transfer pathways from the exciplex state of cohost to the emissive state of the guest . Understanding these pathways can provide insights for improving exciplex-forming materials adopted in OLEDs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its solubility and stability . This compound is more soluble than the widely known green emitter Ir(ppy)3 due to the presence of three methyl groups attached to the ppy ligands . This increased solubility can impact the bioavailability of the compound in the OLED environment.

Result of Action

The result of this compound’s action is the emission of green light in highly efficient OLED and TADF-OLED devices . When co-doped with Ir(ppz)3, this compound devices show a slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probability and suppressed exciton quenching .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the relative importance of CT over EET depends strongly on the location of the guest molecule relative to the cohost pair . Both the coupling for EET and the interaction energy for CT are strongly influenced by the geometric constraints .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(p-tolyl)pyridine]iridium(III) typically involves the coordination of iridium chloride (IrCl3) with 2-(p-tolyl)pyridine ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through sublimation to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of Tris[2-(p-tolyl)pyridine]iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often produced in sublimed form to meet the stringent purity requirements for electronic applications .

Chemical Reactions Analysis

Types of Reactions

Tris[2-(p-tolyl)pyridine]iridium(III) primarily undergoes photophysical reactions due to its role as a phosphorescent dopant. It can participate in oxidation and reduction reactions, as well as ligand substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .

Scientific Research Applications

Tris[2-(p-tolyl)pyridine]iridium(III) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2-(p-tolyl)pyridine]iridium(III) stands out due to its enhanced solubility and higher electroluminescent efficiency compared to other green emitters like Ir(ppy)3. The presence of methyl groups on the pyridine ligands improves its performance in OLED devices by reducing efficiency roll-off and suppressing exciton quenching .

Properties

IUPAC Name

iridium(3+);2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGTYJYQCLVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33IrN3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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